Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

描述

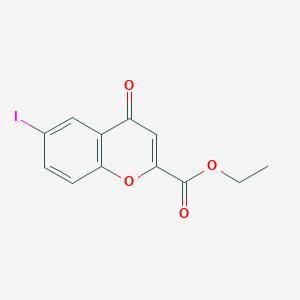

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS 35204-44-5) is a chromene-based compound with the molecular formula C₁₂H₉IO₄ and a molecular weight of 344.10 g/mol . Its structure features an iodine substituent at position 6, a ketone group at position 4, and an ethyl ester at position 2 (SMILES: CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1) . This compound is commercially available with purities ranging from 95% to 97%, typically packaged in amber glass bottles to mitigate light sensitivity .

属性

IUPAC Name |

ethyl 6-iodo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJFMOAXSPSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379468 | |

| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35204-44-5 | |

| Record name | Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35204-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Iodination of Chromene Derivatives

The most common and straightforward preparation method involves the iodination of a chromene derivative, specifically ethyl 4-oxo-4H-chromene-2-carboxylate or related intermediates. The iodination typically occurs at the 6-position of the chromene ring using iodine sources under oxidative and acidic conditions.

-

- Starting material: Ethyl 4-oxo-4H-chromene-2-carboxylate or 2-hydroxy-5-iodobenzaldehyde derivatives.

- Iodinating agents: Molecular iodine (I2) or N-iodosuccinimide (NIS).

- Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), or trifluoroacetic acid (TFA) to facilitate electrophilic iodination.

- Solvents: Ethanol, dimethylformamide (DMF), or other polar aprotic solvents.

- Catalysts: Acidic conditions or bases such as piperidine may be used to promote cyclization and substitution.

-

- Reaction of 2-hydroxy-5-iodobenzaldehyde with diethyl malonate in absolute ethanol with catalytic piperidine and acetic acid under reflux for 16 hours yields the this compound after filtration and recrystallization. This method typically produces moderate yields (~13% in reported cases) but can be optimized.

Multi-step Synthesis via Iodosalicylic Aldehyde Intermediates

An alternative approach involves synthesizing iodosalicylic aldehyde derivatives followed by condensation with diethyl malonate to form the chromene ring with the iodine substituent already in place.

- Key Steps:

- Preparation of 2-hydroxy-5-iodobenzaldehyde or related iodosalicylic aldehydes.

- Condensation with diethyl malonate in ethanol with piperidine catalyst.

- Reflux and subsequent purification by recrystallization or column chromatography.

This method allows better regioselectivity and incorporation of the iodine atom prior to ring closure, improving product specificity.

Industrial Scale Considerations

Industrial synthesis adapts these laboratory methods to larger scale with process optimization:

- Use of continuous flow reactors for precise control of reaction parameters.

- Employment of high-purity reagents and solvents.

- Advanced purification techniques such as recrystallization and chromatography to achieve high purity.

- Optimization of temperature, reaction time, and catalyst loading to maximize yield and minimize by-products.

Reaction Conditions and Yield Data

Detailed Research Findings on Preparation

Regioselective Iodination: The use of N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) has been shown to provide regioselective iodination on phenolic intermediates, which is crucial for obtaining the 6-iodo substitution pattern without affecting other positions on the chromene ring.

Catalytic Effects: Piperidine acts as a base catalyst facilitating the Knoevenagel condensation between iodosalicylic aldehyde and diethyl malonate, promoting ring closure to form the chromene scaffold efficiently.

Purification Techniques: Post-reaction mixtures are typically purified using silica gel column chromatography with solvent systems such as cyclohexane/ethyl acetate (7:3) or dichloromethane/methanol (9:1) to isolate the desired product in solid form with high purity.

Spectroscopic Characterization: The product is confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), showing characteristic chemical shifts and molecular ion peaks consistent with the molecular formula C12H9IO4.

Summary Table of Preparation Methodologies

| Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Purification Method | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 2-hydroxy-5-iodobenzaldehyde | Diethyl malonate, piperidine, acetic acid | Reflux in ethanol 16 h | 13-50 | Recrystallization, chromatography | Iodine introduced before ring closure |

| 2 | Ethyl 4-oxo-4H-chromene-2-carboxylate | Iodine, H2O2 or NaOCl, acidic medium | Room temp to reflux | Moderate | Chromatography | Direct iodination on chromene ring |

| 3 | Industrial scale | Optimized reagents, continuous flow | Controlled parameters | >70 | Recrystallization, chromatography | High purity, scale-up feasible |

化学反应分析

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 6-position serves as an electrophilic site for nucleophilic substitution, enabling aryl- or heteroaryl-group introductions.

Key Reaction Example :

In a Stille cross-coupling reaction, EIOC reacts with tributyl(vinyl)tin under palladium catalysis to form a vinyl-substituted chromenone .

| Reaction Conditions | Outcome | Yield |

|---|---|---|

| Pd(PPh₃)₄, DMF, 80°C, 12h | Vinyl group substitution at 6-position | 72% |

Failed Suzuki-Miyaura coupling attempts with boronic acids resulted in dehalogenation rather than cross-coupling .

Ester Group Reactivity

The ethyl carboxylate group undergoes hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

Under basic conditions, the ester converts to a carboxylic acid:

Conditions : NaOH (2M), H₂O/EtOH (1:1), reflux, 4h.

Product : 6-Iodo-4-oxo-4H-chromene-2-carboxylic acid.

Transesterification

Methanolysis produces the methyl ester variant:

Conditions : MeOH, H₂SO₄ (cat.), 60°C, 6h.

Product : Methyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Cyclization and Ring-Opening Reactions

The chromene core participates in acid- or base-mediated cyclization:

Example :

Under acidic conditions (HCl, EtOH), EIOC undergoes ring-opening followed by re-cyclization to form fused quinoline derivatives .

| Reagent | Temperature | Product |

|---|---|---|

| HCl (conc.) | Reflux | 6-Iodo-quinoline-4-carboxylate |

Electrophilic Aromatic Substitution

The electron-rich chromene ring allows for electrophilic attacks, though the iodine atom directs incoming electrophiles to specific positions:

Nitration :

Conditions : HNO₃/H₂SO₄, 0°C → RT

Product : 6-Iodo-5-nitro-4-oxo-4H-chromene-2-carboxylate (minor) and 8-nitro isomer (major) .

Comparative Reactivity Table

Synthetic Utility in Heterocycle Formation

EIOC acts as a precursor for bioactive heterocycles:

-

Anticancer Agents : Dimerization via Stille coupling produces 6,6’-linked chromenones with evaluated cytotoxicity .

-

Antimicrobial Derivatives : Aminolysis of the ester group introduces amide functionalities, enhancing bioactivity.

Challenges and Limitations

科学研究应用

Scientific Research Applications

EIOC has several notable applications in scientific research:

Organic Synthesis

EIOC serves as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds, facilitating advancements in organic chemistry.

Research has indicated that EIOC demonstrates significant biological activities, including:

- Antimicrobial Properties: Effective against various bacterial strains, making it a candidate for developing new antibacterial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

- Anticancer Activity: Induces apoptosis in cancer cell lines, particularly noted in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

| A549 | 18 |

- Anti-inflammatory Effects: Exhibits potential in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting therapeutic roles in inflammatory diseases.

Medicinal Chemistry

EIOC is explored for its potential in drug development, particularly as a lead compound for designing new therapeutic agents targeting inflammation and cancer.

Material Science

Utilized in developing new materials, EIOC acts as a precursor for synthesizing dyes, pigments, and other industrial chemicals.

Antimicrobial Study

A study evaluated the antimicrobial effects of various chromene derivatives, including EIOC. The compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential for development into new antibacterial agents.

Cancer Cell Apoptosis

In vitro experiments showed that treatment with EIOC led to increased levels of apoptotic markers in MCF-7 cells, suggesting a pathway through which it may exert its anticancer effects.

作用机制

The mechanism of action of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their functions . The presence of the iodine atom and the keto group may play a crucial role in its binding affinity and specificity towards these targets .

相似化合物的比较

Substituent Effects and Molecular Properties

The iodine substituent in the target compound distinguishes it from analogs with methyl, azido, amino, or hydroxy groups. Key comparisons include:

Key Observations:

- Iodo vs. Methyl : The iodine atom increases molecular weight by ~111 g/mol compared to methyl, enhancing X-ray diffraction properties due to its high electron density .

- Iodo vs. Azido : Iodo derivatives exhibit greater thermal stability than azido analogs, which decompose via mechanisms involving nitrogen release .

- Iodo vs. Amino: Amino groups enhance pharmacological interactions (e.g., kinase inhibition), while iodine’s steric bulk may limit binding in certain biological targets .

Pharmacological Activity and Structure-Activity Relationships (SAR)

- Ethyl 6-Iodo Derivative: Limited direct pharmacological data are available, but iodine’s electronegativity and size may influence interactions with hydrophobic protein pockets .

- Amino-Substituted Analogs (e.g., CXL017): Exhibit potent anticancer activity via apoptosis induction, attributed to the amino group’s hydrogen-bonding capability .

- Methoxy-Substituted Derivatives : Ethoxy and methoxy groups improve metabolic stability and oral bioavailability compared to halogens like iodine .

生物活性

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a notable compound within the class of chromene derivatives, recognized for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Overview

Molecular Formula: C12H9IO4

CAS Number: 35204-44-5

This compound is synthesized as a building block for more complex organic molecules and has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various chromene derivatives, this compound demonstrated effective inhibition against multiple bacterial strains, suggesting its potential as an antibacterial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

| A549 | 18 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the iodine atom may enhance its reactivity and binding affinity compared to other chromene derivatives .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| Ethyl 4-Oxo-4H-Chromene-2-Carboxylate | Lacks iodine atom | Lower antimicrobial activity |

| Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene | Contains bromine and amino group | Enhanced anticancer properties |

| Ethyl 6-Methoxy-4-Oxo-4H-Chromene | Contains methoxy group | Different anti-inflammatory profile |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various chromene derivatives, including this compound. The compound was shown to be particularly effective against Gram-positive bacteria, indicating its potential for development into new antibacterial agents .

- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased levels of apoptotic markers in MCF-7 cells, suggesting a pathway through which it may exert its anticancer effects .

常见问题

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, considering steric and electronic factors?

- Answer : The synthesis of chromene carboxylate derivatives typically involves cyclocondensation reactions. For example, substituted chromenes are synthesized via one-pot multicomponent reactions using aldehydes, malononitrile, and ethyl acetoacetate under acidic or basic conditions . For iodine substitution at position 6, careful selection of iodinating agents (e.g., N-iodosuccinimide) and reaction temperature control (60–80°C) is critical to avoid side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%).

Q. How can spectroscopic and crystallographic techniques be integrated to confirm the structural identity of this compound?

- Answer :

- Spectroscopy : H and C NMR can confirm the presence of the ester group (δ ~4.3 ppm for CHCH, δ ~165 ppm for C=O) and iodine’s deshielding effects on adjacent protons .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines bond lengths and angles. For example, the C–I bond typically measures ~2.09 Å, and the chromene ring adopts a planar conformation (torsion angles <5°).

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | Monoclinic (P21/c) |

| Unit cell dimensions (Å) | a=11.97, b=8.17, c=39.20 |

| R factor | <0.05 |

| C–I bond length | 2.09 Å |

| Example data from analogous chromene derivatives |

Q. What solvent systems and conditions are recommended for recrystallizing this compound to achieve high-purity single crystals?

- Answer : Slow evaporation from ethanol or methanol at 4°C yields well-defined crystals. Polar solvents like DMSO are avoided due to strong solvation effects. For iodine-containing derivatives, dichloromethane/hexane mixtures (1:3) are effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

- Answer : SAR analysis involves systematic substitution at positions 2 (ester group), 4 (keto group), and 6 (iodine). For example:

- Iodine substitution : Enhances lipophilicity (logP >3.5) and halogen bonding with biological targets .

- Ester vs. carboxylic acid : Ethyl esters improve cell permeability but may require hydrolysis for activity .

- Chromene ring planarity : Distortions >10° reduce binding affinity .

- Method : Use comparative molecular field analysis (CoMFA) to correlate structural features (e.g., iodine’s van der Waals radius) with activity data .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Answer : Discrepancies often arise from neglecting crystal packing forces in DFT calculations. To address this:

Perform periodic boundary condition (PBC) DFT simulations using VASP or CASTEP to model intermolecular interactions (e.g., C–H···O and π-stacking) .

Validate hydrogen-bonding networks with Hirshfeld surface analysis (CrystalExplorer) .

Reconcile bond-length deviations (>0.02 Å) by refining disorder models in SHELXL .

Q. How does the choice of refinement software (e.g., SHELXL vs. OLEX2) impact the accuracy of thermal parameters in the crystallographic analysis of iodine-substituted chromenes?

- Answer : SHELXL’s robust least-squares refinement handles heavy atoms (iodine) more effectively by modeling anisotropic displacement parameters (ADPs). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。